molecular formula C19H15Cl2N3O2S2 B5156586 3-chloro-N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide

3-chloro-N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide

Cat. No.: B5156586
M. Wt: 452.4 g/mol
InChI Key: MESRGBURJIWPCK-UHFFFAOYSA-N
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Description

3-chloro-N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide is a complex organic compound that features a thiazole ring, a chlorophenyl group, and an ethoxybenzamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of 4-chlorophenyl isothiocyanate with 2-aminothiazole under controlled conditions to form the thiazole intermediate. This intermediate is then reacted with 3-chloro-4-ethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and ethoxy positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-chloro-N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide involves its interaction with specific molecular targets. The thiazole ring and chlorophenyl group are known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide is unique due to its combination of a thiazole ring, chlorophenyl group, and ethoxybenzamide moiety.

Properties

IUPAC Name

3-chloro-N-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O2S2/c1-2-26-16-8-5-12(9-14(16)21)17(25)23-18(27)24-19-22-15(10-28-19)11-3-6-13(20)7-4-11/h3-10H,2H2,1H3,(H2,22,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MESRGBURJIWPCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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